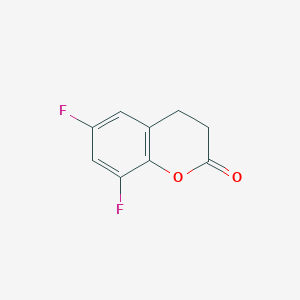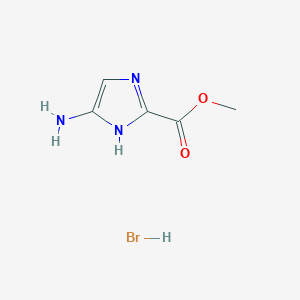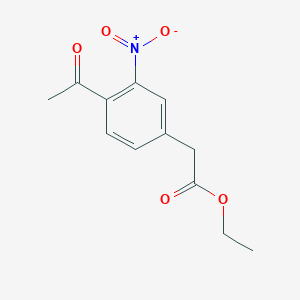
1-Boc-3-(2,5-dichlorophenyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Boc-3-(2,5-dichlorophenyl)pyrrolidine is a chemical compound with the molecular formula C15H19Cl2NO2 and a molecular weight of 316.22 g/mol . It is a pyrrolidine derivative where the pyrrolidine ring is substituted with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a 2,5-dichlorophenyl group at the 3-position. This compound is often used in organic synthesis and medicinal chemistry as an intermediate for the preparation of various biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
1-Boc-3-(2,5-dichlorophenyl)pyrrolidine can be synthesized through a multi-step process involving the protection of the pyrrolidine nitrogen and the introduction of the 2,5-dichlorophenyl group. One common method involves the following steps:
Protection of Pyrrolidine Nitrogen: The pyrrolidine nitrogen is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step forms the Boc-protected pyrrolidine.
Introduction of 2,5-Dichlorophenyl Group: The Boc-protected pyrrolidine is then reacted with 2,5-dichlorobenzyl bromide in the presence of a base such as potassium carbonate. This step introduces the 2,5-dichlorophenyl group at the 3-position of the pyrrolidine ring.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time.
化学反应分析
Types of Reactions
1-Boc-3-(2,5-dichlorophenyl)pyrrolidine can undergo various chemical reactions, including:
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the 2,5-dichlorophenyl group, where the chlorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Deprotection: 3-(2,5-dichlorophenyl)pyrrolidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized pyrrolidine derivatives.
Reduction: Reduced pyrrolidine derivatives.
科学研究应用
1-Boc-3-(2,5-dichlorophenyl)pyrrolidine has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the preparation of complex organic molecules.
Biological Studies: It is used in the study of biological pathways and mechanisms involving pyrrolidine derivatives.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of 1-Boc-3-(2,5-dichlorophenyl)pyrrolidine depends on its specific application. In medicinal chemistry, the compound may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways. The Boc protecting group can be removed to reveal the free amine, which can interact with biological targets such as enzymes or receptors.
相似化合物的比较
1-Boc-3-(2,5-dichlorophenyl)pyrrolidine can be compared with other similar compounds, such as:
1-Boc-3-(2,4-dichlorophenyl)pyrrolidine: Similar structure but with chlorine atoms at different positions on the phenyl ring.
1-Boc-3-(3,4-dichlorophenyl)pyrrolidine: Similar structure but with chlorine atoms at different positions on the phenyl ring.
1-Boc-3-(2,5-difluorophenyl)pyrrolidine: Similar structure but with fluorine atoms instead of chlorine atoms.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems.
属性
分子式 |
C15H19Cl2NO2 |
|---|---|
分子量 |
316.2 g/mol |
IUPAC 名称 |
tert-butyl 3-(2,5-dichlorophenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H19Cl2NO2/c1-15(2,3)20-14(19)18-7-6-10(9-18)12-8-11(16)4-5-13(12)17/h4-5,8,10H,6-7,9H2,1-3H3 |
InChI 键 |
VIVVNUCRRRFJAT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=C(C=CC(=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-4-[(cyclobutylmethoxy)methyl]pyrimidine](/img/structure/B13676375.png)

![3-Bromo-4-chloro-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13676395.png)


![(6,7-Dihydro-5H-cyclopenta[b]pyridin-4-yl)boronic acid](/img/structure/B13676432.png)
![Ethyl [2,3'-bipyridine]-6'-carboxylate](/img/structure/B13676438.png)
![[4-(hydroxymethyl)cyclohexyl]methyl Acetate](/img/structure/B13676446.png)




![(S)-4-[(tert-Butyldimethylsilyl)oxy]-3-methylbutanal](/img/structure/B13676466.png)

